molecular formula C12H11BN2O3 B11822451 4-(Nicotinamido)phenylboronic acid

4-(Nicotinamido)phenylboronic acid

Cat. No.: B11822451
M. Wt: 242.04 g/mol
InChI Key: PCGJUKGGDXXZBD-UHFFFAOYSA-N
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Description

4-(Nicotinamido)phenylboronic acid is an organic compound that belongs to the class of boronic acids It features a phenyl ring substituted with a nicotinamido group and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Nicotinamido)phenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-bromophenylboronic acid.

    Coupling Reaction: The 4-bromophenylboronic acid undergoes a Suzuki-Miyaura coupling reaction with nicotinamide. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Nicotinamido)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenylboronic acids.

Scientific Research Applications

4-(Nicotinamido)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Acts as a probe for detecting and quantifying sugars and other biomolecules.

    Medicine: Investigated for its potential as an anticancer agent and enzyme inhibitor.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(Nicotinamido)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in sensing and diagnostic applications. The compound can interact with specific molecular targets, such as enzymes, by binding to their active sites and inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the nicotinamido group but shares the boronic acid functionality.

    4-Formylphenylboronic acid: Contains a formyl group instead of a nicotinamido group.

    3-Nitrophenylboronic acid: Substituted with a nitro group on the phenyl ring.

Uniqueness

4-(Nicotinamido)phenylboronic acid is unique due to the presence of the nicotinamido group, which enhances its binding affinity and specificity for certain biomolecules. This makes it particularly valuable in biological and medicinal applications compared to other boronic acids.

Properties

Molecular Formula

C12H11BN2O3

Molecular Weight

242.04 g/mol

IUPAC Name

[4-(pyridine-3-carbonylamino)phenyl]boronic acid

InChI

InChI=1S/C12H11BN2O3/c16-12(9-2-1-7-14-8-9)15-11-5-3-10(4-6-11)13(17)18/h1-8,17-18H,(H,15,16)

InChI Key

PCGJUKGGDXXZBD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2)(O)O

Origin of Product

United States

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